Butylchloro stannane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Butylchloro stannane can be synthesized through several methods. One common approach involves the reaction of butyl lithium with tin tetrachloride (SnCl4) in an inert atmosphere. The reaction proceeds as follows:
C4H9Li+SnCl4→C4H9ClSn+LiCl
This reaction typically requires anhydrous conditions and is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, this compound can be produced using a continuous flow reactor, which allows for better control over reaction conditions and yields. The process involves the same basic reaction but is optimized for large-scale production by adjusting parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Butylchloro stannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, such as alkyl or aryl groups, leading to the formation of new organotin compounds.
Reduction Reactions: this compound can be reduced to butylstannane (C4H9SnH3) using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can participate in coupling reactions with organic halides to form new carbon-tin bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Reduction Reactions: Commonly use reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Coupling Reactions: Often catalyzed by transition metals such as palladium (Pd) or nickel (Ni) under inert atmospheres.
Major Products Formed
Substitution Reactions: Produce various organotin compounds depending on the nucleophile used.
Reduction Reactions: Yield butylstannane and other reduced tin species.
Coupling Reactions: Form new carbon-tin bonds, resulting in complex organotin structures.
Scientific Research Applications
Butylchloro stannane has several applications in scientific research:
Mechanism of Action
The mechanism by which butylchloro stannane exerts its effects involves the formation of reactive intermediates through the cleavage of the tin-chlorine bond. These intermediates can then participate in various chemical reactions, such as nucleophilic substitution or radical formation. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride (Tributylstannane): Another organotin compound with three butyl groups attached to the tin atom.
Stannatrane: A tin-based atrane with a bicyclic structure, used in various catalytic applications.
Uniqueness
Butylchloro stannane is unique due to its specific reactivity profile, which allows for selective substitution and coupling reactions. Its ability to form stable carbon-tin bonds makes it a valuable reagent in organic synthesis, distinguishing it from other organotin compounds .
Properties
CAS No. |
5997-65-9 |
---|---|
Molecular Formula |
C4H9ClSn |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
butyl(chloro)tin |
InChI |
InChI=1S/C4H9.ClH.Sn/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q;;+1/p-1 |
InChI Key |
AAZXYDTXKRXEHM-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn]Cl |
Origin of Product |
United States |
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